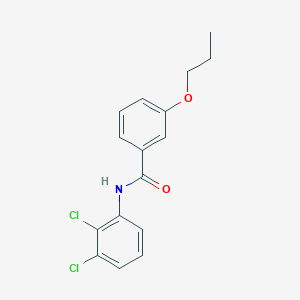
5-(4-morpholinylsulfonyl)-2,4-bis(2-pyridinylthio)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-morpholinylsulfonyl)-2,4-bis(2-pyridinylthio)benzoic acid (known as MPTP) is a chemical compound that has been widely used in scientific research. MPTP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
作用机制
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP in the electron transport chain. Inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can cause cellular damage. MPTP has also been found to activate protein kinase C and induce the production of nitric oxide.
Biochemical and Physiological Effects
MPTP has a range of biochemical and physiological effects. Inhibition of complex I by MPTP has been linked to the development of Parkinson's disease, as this inhibition leads to the death of dopaminergic neurons in the substantia nigra. MPTP has also been found to induce apoptosis in various cell types, including neuronal cells and cancer cells. Additionally, MPTP has been shown to induce the production of inflammatory cytokines and to activate the immune system.
实验室实验的优点和局限性
MPTP has several advantages for use in lab experiments. It is a potent and specific inhibitor of complex I, which makes it a useful tool for studying the function of this enzyme. MPTP is also relatively easy to synthesize and is commercially available. However, MPTP has several limitations for use in lab experiments. It is toxic to cells and can induce cell death at high concentrations, which can limit its use in certain experiments. Additionally, MPTP has been found to have off-target effects on other enzymes and proteins, which can complicate data interpretation.
未来方向
There are several future directions for research involving MPTP. One area of interest is the development of MPTP analogs with improved specificity and reduced toxicity. These analogs could be used to study the function of complex I and other enzymes involved in cellular metabolism. Another area of interest is the use of MPTP in studies of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, MPTP could be used in studies of cancer, as it has been found to induce apoptosis in cancer cells.
合成方法
The synthesis of MPTP involves a multi-step process that begins with the reaction of 4-chloro-2-nitrobenzenesulfonamide with morpholine to form 4-morpholinylsulfonyl-2-nitrobenzene. This intermediate is then reacted with 2-pyridinethiol to form 4-morpholinylsulfonyl-2-(2-pyridinylthio)nitrobenzene. Finally, reduction of the nitro group with palladium on carbon in methanol affords MPTP.
科学研究应用
MPTP has been extensively used as a tool compound in scientific research. It has been used to study the function of various proteins and enzymes, including protein kinase C, nitric oxide synthase, and cyclooxygenase. MPTP has also been used to investigate the role of oxidative stress in cellular damage and disease. In addition, MPTP has been used in studies of neurological disorders, including Parkinson's disease.
属性
IUPAC Name |
5-morpholin-4-ylsulfonyl-2,4-bis(pyridin-2-ylsulfanyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S3/c25-21(26)15-13-18(32(27,28)24-9-11-29-12-10-24)17(31-20-6-2-4-8-23-20)14-16(15)30-19-5-1-3-7-22-19/h1-8,13-14H,9-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDIPFKWHIHYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)SC3=CC=CC=N3)SC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylsulfonyl)-2,4-bis(pyridin-2-ylsulfanyl)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B5057885.png)

![methyl 3-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5057895.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5057902.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5057906.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057910.png)

![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5057921.png)

![3-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5057936.png)
![4-[(4-bromo-2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5057941.png)

![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5057976.png)